molecular formula C14H19NOS B14587241 S-(2-Phenylpropan-2-yl) pyrrolidine-1-carbothioate CAS No. 61432-51-7

S-(2-Phenylpropan-2-yl) pyrrolidine-1-carbothioate

Katalognummer: B14587241
CAS-Nummer: 61432-51-7
Molekulargewicht: 249.37 g/mol
InChI-Schlüssel: MCDYGDVYLQGBFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(2-Phenylpropan-2-yl) pyrrolidine-1-carbothioate is a chemical compound characterized by the presence of a pyrrolidine ring and a phenylpropan-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-Phenylpropan-2-yl) pyrrolidine-1-carbothioate typically involves the reaction of pyrrolidine derivatives with phenylpropan-2-yl halides under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

S-(2-Phenylpropan-2-yl) pyrrolidine-1-carbothioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide or tetrahydrofuran as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

S-(2-Phenylpropan-2-yl) pyrrolidine-1-carbothioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of fine chemicals and as a building block for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of S-(2-Phenylpropan-2-yl) pyrrolidine-1-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biological pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidine-2-one: A structurally related compound with a pyrrolidine ring and a carbonyl group.

    Phenylpropan-2-yl derivatives: Compounds with similar phenylpropan-2-yl groups but different functional groups attached to the pyrrolidine ring.

Uniqueness

S-(2-Phenylpropan-2-yl) pyrrolidine-1-carbothioate is unique due to the presence of both a phenylpropan-2-yl group and a carbothioate group, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

61432-51-7

Molekularformel

C14H19NOS

Molekulargewicht

249.37 g/mol

IUPAC-Name

S-(2-phenylpropan-2-yl) pyrrolidine-1-carbothioate

InChI

InChI=1S/C14H19NOS/c1-14(2,12-8-4-3-5-9-12)17-13(16)15-10-6-7-11-15/h3-5,8-9H,6-7,10-11H2,1-2H3

InChI-Schlüssel

MCDYGDVYLQGBFS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=CC=CC=C1)SC(=O)N2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.